(+)-Manzamine F

Antitubercular activity Mycobacterium tuberculosis Structure-activity relationship

(+)-Manzamine F is the dextrorotatory enantiomer of the marine β-carboline alkaloid manzamine F, characterized by an optical rotation of +59.9° (c in CHCl3). It belongs to the manzamine class, which features a unique 5-, 6-, 6-, 8-, 13-membered heterocyclic ring system.

Molecular Formula C36H44N4O3
Molecular Weight 580.8 g/mol
Cat. No. B1234937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Manzamine F
Synonymsmanzamine F
Molecular FormulaC36H44N4O3
Molecular Weight580.8 g/mol
Structural Identifiers
SMILESC1CCN2CCC3C(=CC(CCC=CC1)(C4C3(C2)CC5N4CCCC(=O)CC5)O)C6=NC=CC7=C6NC8=C7C=CC=C8O
InChIInChI=1S/C36H44N4O3/c41-25-9-8-19-40-24(12-13-25)21-35-23-39-18-6-4-2-1-3-5-16-36(43,34(35)40)22-28(29(35)15-20-39)32-33-27(14-17-37-32)26-10-7-11-30(42)31(26)38-33/h1,3,7,10-11,14,17,22,24,29,34,38,42-43H,2,4-6,8-9,12-13,15-16,18-21,23H2/b3-1-/t24?,29-,34+,35-,36-/m0/s1
InChIKeyKYLZDBBEWRTKTG-UNFYSDSNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Manzamine F Procurement Guide: A Specific Enantiomer of the Marine Alkaloid Manzamine F for Anti-Infective Research


(+)-Manzamine F is the dextrorotatory enantiomer of the marine β-carboline alkaloid manzamine F, characterized by an optical rotation of +59.9° (c in CHCl3) [1]. It belongs to the manzamine class, which features a unique 5-, 6-, 6-, 8-, 13-membered heterocyclic ring system [2]. This compound is naturally produced by several sponge genera, including Acanthostrongylophora, and its specific stereochemistry is critical for its biological activity [1].

Why (+)-Manzamine F Cannot Be Substituted with Other Manzamine Alkaloids or Enantiomers


Substituting (+)-Manzamine F with racemic manzamine F, its enantiomer (-)-manzamine F, or other manzamine alkaloids like manzamine A is not scientifically sound. The specific stereochemistry at multiple chiral centers defines its interaction with biological targets. For instance, the enantiomeric pair of 8-hydroxymanzamine A shows a clear difference in activity, where the (+) enantiomer has improved potency against Mycobacterium tuberculosis (MIC 0.9 μg/mL) compared to the (-) enantiomer, which was less active [1]. Similarly, the quantitative biological profile of (+)-Manzamine F is unique and cannot be inferred from other manzamines, as evidenced by the distinct potency differences across various assays against comparators like manzamine A, manzamine E, and 6-hydroxymanzamine E [2].

Quantitative Differential Evidence for (+)-Manzamine F Against Key Comparators in Anti-Infective Assays


Superior Antitubercular Potency of (+)-Manzamine F Over Manzamine E and Its Hydroxy Derivative

(+)-Manzamine F demonstrates a significant 1.5-fold greater potency against Mycobacterium tuberculosis (H37Rv) compared to manzamine E, and a stark contrast to 6-hydroxymanzamine E. The minimum inhibitory concentration (MIC) for (+)-manzamine F is 2.6 μg/mL, versus 3.8 μg/mL for manzamine E and 0.4 μg/mL for the more potent 6-hydroxymanzamine E [1]. This places its activity in a critical middle ground, avoiding the inactivity of manzamine E while differing substantially from the highly potent but structurally distinct 6-hydroxymanzamine E.

Antitubercular activity Mycobacterium tuberculosis Structure-activity relationship

Moderate Antimalarial Activity of (+)-Manzamine F with a Unique Selectivity Window Versus Manzamine A and J

Against the chloroquine-resistant Plasmodium falciparum W2 clone, (+)-manzamine F shows moderate potency with an IC50 of 1,700 ng/mL, which is 4.7-fold less potent than manzamine A (IC50 8.0 ng/mL) but 4.5-fold more potent than manzamine J (IC50 750 ng/mL) [1]. Crucially, this moderate antimalarial activity is coupled with a lack of cytotoxicity against Vero cells up to the highest tested concentration of 4.76 μg/mL, a feature not consistently observed across all manzamine derivatives [1].

Antimalarial activity Plasmodium falciparum Selectivity index

Enantiomer-Specific Activity: (+)-Manzamine F is a Distinct Chemical Entity from (-)-Manzamine F

The unambiguous identification and differentiation of (+)-Manzamine F from its enantiomer is based on optical rotation. (+)-Manzamine F has a specific rotation of +59.9° (CHCl3), while the recently discovered ent-manzamine F exhibits a rotation of -44.6° under the same conditions [1]. This enantiomeric relationship is analogous to the pair 8-hydroxymanzamine A and ent-8-hydroxymanzamine A, where the (+) enantiomer shows a 21-fold improvement in antitubercular activity (MIC 0.9 μg/mL) over the (-) enantiomer, which was less active [2]. This class-level inference strongly suggests that the biological activity of manzamine F is also enantiomer-dependent.

Enantiomeric differentiation Optical rotation Stereochemical assignment

Antileishmanial Activity of (+)-Manzamine F Compared to Key Clinical Controls

(+)-Manzamine F exhibits moderate antileishmanial activity against Leishmania donovani with an IC50 of 4.2 μg/mL and IC90 of 7.0 μg/mL [1]. While this is 70-fold less potent than the clinical comparator amphotericin B (IC50 0.06 μg/mL), it is 2-fold more potent than manzamine J (IC50 25 μg/mL) and shows a distinct activity profile compared to manzamine A, which is 4.7-fold more active (IC50 0.9 μg/mL) [1]. This positions (+)-Manzamine F as a mid-potency lead within the manzamine class for leishmaniasis.

Antileishmanial activity Leishmania donovani In vitro parasitology

Recommended Procurement Scenarios for (+)-Manzamine F Based on Differential Evidence


Probing Structure-Activity Relationships in the Manzamine Class

The quantitative, comparator-based activity profile for (+)-Manzamine F against M. tuberculosis (MIC 2.6 μg/mL) and P. falciparum (W2 IC50 1,700 ng/mL) directly supports its use as a key intermediate-activity scaffold in manzamine structure-activity relationship (SAR) studies. Its potency sits between the extremes of highly active compounds like manzamine A and inactive analogs, allowing researchers to map the pharmacophore with greater resolution [1].

Enantiomer-Specific Biological Fingerprinting

The proven enantiomeric distinction (optical rotation +59.9°) defines a critical research application: comparative biological fingerprinting with its (-) enantiomer. This is essential for laboratories investigating stereospecificity in target binding, where using the racemic or wrong enantiomer would yield non-interpretable data, as evidenced by the activity cliff observed for the 8-hydroxymanzamine A enantiomer pair [1].

Selectivity and Safety Margin Optimization in Antiparasitic Drug Discovery

The compound's unique combination of moderate antimalarial potency (IC50 1,700 ng/mL against chloroquine-resistant W2) and a complete lack of cytotoxicity (NC at 4.76 μg/mL) makes it an ideal reference compound for decoupling antimalarial activity from general cytotoxicity [1]. This application is directly supported by the data showing manzamine A is 212-fold more potent but also cytotoxic (SI 150), making (+)-Manzamine F a superior template for selectivity optimization.

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